

An In-depth Technical Guide to Acetylmalononitrile

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Compound of Interest

Compound Name: Acetylmalononitrile

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **acetylmalononitrile** (also known as 2-acetylpropanedinitrile), focusing on its core physicochemical properties, synthesis, and analytical characterization. This document is intended to serve as a valuable resource for professionals in research and development.

Core Physicochemical Properties

Acetylmalononitrile is a dinitrile compound featuring a central carbon atom bonded to an acetyl group and two cyano groups. Its chemical and physical properties are critical for its application in chemical synthesis and materials science.

A summary of its key quantitative data is presented below for easy reference and comparison.

Property	Value
Molecular Weight	108.10 g/mol [1] [2] [3] [4] [5]
Molecular Formula	C ₅ H ₄ N ₂ O [1] [4] [6]
Linear Formula	CH ₃ COCH(CN) ₂ [2] [3] [5]
CAS Number	1187-11-7 [1] [2] [3]
Melting Point	138-141 °C [1] [2] [7]
Boiling Point	152.7 °C at 760 mmHg [1]
Density	1.133 g/cm ³ [1]
SMILES	<chem>CC(=O)C(C#N)C#N</chem> [1] [2]
InChI Key	FGRLXMNNTBYKL-UHFFFAOYSA-N [1] [2]

Experimental Protocols

Detailed methodologies for the synthesis and analytical characterization of **acetylmalononitrile** are provided below. These protocols are based on established principles of organic chemistry and analytical science.

The synthesis of **acetylmalononitrile** can be achieved through the base-mediated acylation of malononitrile. This reaction is a variation of condensation reactions like the Knoevenagel condensation, which involves the reaction of active methylene compounds. [\[5\]](#)[\[6\]](#) In this procedure, a base is used to deprotonate malononitrile, creating a nucleophilic carbanion that subsequently attacks an acetylating agent, such as acetyl chloride.

Materials:

- Malononitrile (1.0 eq)
- Acetyl Chloride (1.1 eq)
- Pyridine (2.5 eq, as base and solvent)
- Diethyl ether

- 1M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate solution (NaHCO₃)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄)
- Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

- **Reaction Setup:** A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with malononitrile (1.0 eq) and anhydrous pyridine (used as solvent). The flask is cooled to 0 °C in an ice bath.
- **Addition of Acetylating Agent:** Acetyl chloride (1.1 eq) is dissolved in a minimal amount of anhydrous diethyl ether and added to the dropping funnel. This solution is added dropwise to the stirred malononitrile/pyridine mixture over 30 minutes, maintaining the temperature at 0 °C.
- **Reaction Progression:** After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Workup and Extraction:** Upon completion, the reaction mixture is cooled again to 0 °C and quenched by the slow addition of 1M HCl until the pH is acidic. The resulting mixture is transferred to a separatory funnel and extracted three times with diethyl ether.
- **Washing:** The combined organic layers are washed sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
- **Drying and Concentration:** The organic layer is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

- Purification: The crude **acetylmalononitrile** can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product as a crystalline solid.

A. Purity Determination by Gas Chromatography (GC)

Gas chromatography is a standard method for assessing the purity of volatile and semi-volatile organic compounds like nitriles.[8][9]

Instrumentation & Conditions:

- Gas Chromatograph: Agilent 7890 GC system or equivalent.
- Detector: Flame Ionization Detector (FID).
- Column: Agilent J&W DB-WAX UI, 30 m × 0.53 mm, 1.00 μm, or equivalent polar capillary column.
- Carrier Gas: Helium, with a constant flow rate of 4.5 mL/min.
- Inlet Temperature: 200 °C.
- Detector Temperature: 250 °C.
- Oven Program:
 - Initial temperature: 60 °C, hold for 2 minutes.
 - Ramp: 10 °C/min to 150 °C.
 - Hold: 5 minutes at 150 °C.
- Injection Volume: 1 μL.
- Sample Preparation: Prepare a 1 mg/mL solution of the synthesized **acetylmalononitrile** in a suitable solvent such as acetone or acetonitrile.

Procedure:

- Equilibrate the GC system at the specified conditions until a stable baseline is achieved.
- Inject 1 μL of the prepared sample solution into the GC.
- Record the chromatogram. The purity is calculated based on the relative peak area of the **acetylmalononitrile** peak compared to the total area of all peaks in the chromatogram.

B. Structural Verification by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the unambiguous structural elucidation of organic molecules.^{[10][11]}

Sample Preparation: Dissolve 5-10 mg of purified **acetylmalononitrile** in 0.6 mL of a deuterated solvent (e.g., DMSO-d_6 or CDCl_3).

Expected ^1H NMR Spectrum:

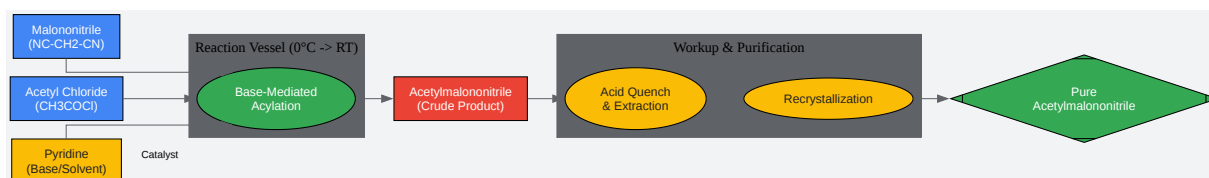
- A singlet peak around δ 2.3-2.5 ppm, integrating to 3 protons, corresponding to the methyl protons ($-\text{CH}_3$) of the acetyl group.
- A singlet peak around δ 5.0-5.5 ppm, integrating to 1 proton, corresponding to the methine proton ($-\text{CH}$) positioned between the three electron-withdrawing groups.

Expected ^{13}C NMR Spectrum:

- A signal around δ 25-30 ppm corresponding to the methyl carbon ($-\text{CH}_3$).
- A signal around δ 40-45 ppm corresponding to the central methine carbon ($-\text{CH}$).
- Two signals in the range of δ 112-118 ppm for the two nitrile carbons ($-\text{CN}$).
- A signal in the range of δ 190-195 ppm for the carbonyl carbon ($\text{C}=\text{O}$).

Mandatory Visualization

The following diagram illustrates the logical workflow for the synthesis of **acetylmalononitrile** from its primary precursors, as detailed in the experimental protocol.



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Caption: Synthesis workflow for **acetylmalononitrile**.

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